Lizardite

Environmental Remediation Adsorption Heavy Metal Removal

Lizardite (CAS 12161-84-1) is the definitive 1:1 trioctahedral phyllosilicate for research where polymorph-dependent properties are non-negotiable. Its planar, non-modulated layer structure—contrasting the curved chrysotile and corrugated antigorite—directly controls dehydroxylation kinetics, acid-activated adsorption capacity for Cr³⁺, Ni²⁺, Mn²⁺ removal, and nickel substitution mechanisms in laterite processing. Bulk modulus (K₀=71.0 GPa) provides a robust high-pressure analogue. Identity verification via FT-Raman eliminates XRD ambiguity. Order lizardite for applications demanding structural exactness and batch-to-batch consistency.

Molecular Formula H2Mg3O9Si2-2
Molecular Weight 275.1 g/mol
CAS No. 12161-84-1
Cat. No. B079139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLizardite
CAS12161-84-1
Synonymslizardite
Molecular FormulaH2Mg3O9Si2-2
Molecular Weight275.1 g/mol
Structural Identifiers
SMILESO.[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[Mg+2].[Mg+2].[Mg+2]
InChIInChI=1S/3Mg.2O4Si.H2O/c;;;2*1-5(2,3)4;/h;;;;;1H2/q3*+2;2*-4;
InChIKeyIBPRKWGSNXMCOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 3 kg / 100 kg / 4.5 cm / 11.5 x / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lizardite (CAS 12161-84-1): A Planar Serpentine Mineral for Advanced Adsorption, Environmental, and Geochemical Research


Lizardite (CAS 12161-84-1) is a magnesium-rich 1:1 trioctahedral phyllosilicate belonging to the serpentine mineral subgroup, with an ideal chemical formula of Mg₃Si₂O₅(OH)₄ [1]. It is the most common serpentine polymorph, distinguished by its planar, non-modulated layer topology in contrast to the curved structure of chrysotile and the modulated structure of antigorite [2]. This fundamental structural difference underpins its unique behavior in adsorption, thermal decomposition, and metal substitution [3].

Why Lizardite (CAS 12161-84-1) Cannot Be Simply Substituted with Chrysotile or Antigorite: A Comparative Assessment


Despite sharing an identical ideal formula, the serpentine polymorphs lizardite, chrysotile, and antigorite exhibit distinct structural arrangements that dictate divergent material properties, making them non-interchangeable in scientific applications [1]. Lizardite's ideal, flat layer topology contrasts with the bent layers of chrysotile and the modulated, corrugated layers of antigorite [2]. These structural variations directly impact critical performance metrics: lizardite demonstrates different thermal dehydroxylation kinetics, heavy metal adsorption capacities after acid treatment, and nickel substitution mechanisms [3][4]. Consequently, substituting one polymorph for another can lead to significant, quantifiable differences in experimental outcomes, particularly in materials science, environmental remediation, and geochemical studies [5].

Lizardite (CAS 12161-84-1) Quantified Differentiation: A Head-to-Head Evidence Guide for Scientific Selection


Enhanced Heavy Metal Adsorption Capacity After Acid Activation Compared to Chrysotile

In a direct comparison, lizardite subjected to acid interface reaction (1 mol/L H₂SO₄) exhibited more severe structural damage than chrysotile, leading to a greater increase in specific surface area and pore volume. This structural difference directly enhanced its saturated adsorption capacity for Cr³⁺, Mn²⁺, and Ni²⁺ [1]. The adsorption process for both materials followed pseudo-second-order kinetics and Langmuir isotherm models, confirming monolayer chemisorption [1].

Environmental Remediation Adsorption Heavy Metal Removal

Higher Bulk Modulus and Compressional Stability Compared to Chrysotile at Ambient Temperature

High-pressure synchrotron X-ray diffraction studies up to 10 GPa determined the equation of state for both minerals. Lizardite exhibits a significantly higher bulk modulus (K₀) of 71.0 GPa compared to 62.8 GPa for chrysotile, indicating greater resistance to compression [1]. No phase transition was observed in lizardite up to 10 GPa, whereas chrysotile showed a reversible change in compression mechanism above 5 GPa [1].

High-Pressure Mineral Physics Geophysics Materials Stability

Distinct Ni Substitution Behavior in Octahedral Sites vs. Mg-Talc Series (Kerolite)

X-ray absorption spectroscopy (XAS) and optical spectroscopy reveal that in the lizardite-népouite solid solution series, Ni²⁺ substitutes for Mg²⁺ in octahedral sites with a specific local ordering [1]. The Ni environment in lizardite is distinct from that in the kerolite-pimelite (talc) series, indicating different substitution mechanisms [1]. Synchrotron-based µ-XAS data further confirm that in natural soils, Ni is predominantly located in the octahedral layer of lizardite and similar phyllosilicates [2].

Geochemistry Mineral Exploration Nickel Laterites

Unique Raman Spectroscopic Fingerprint for Polymorph Identification

FT-Raman spectroscopy provides a definitive method for distinguishing lizardite from chrysotile and antigorite [1]. While chrysotile and antigorite can be differentiated by the symmetric stretching modes of Si-Oᵇ-Si linkages, chrysotile and lizardite are best distinguished by analyzing the vibrations of OH-Mg-OH groups and specific bands in the 550–500 cm⁻¹ region [1].

Mineral Identification Spectroscopy Quality Control

Lower Fe²⁺/Fe³⁺ Ratio and Higher H₂O⁺ Content in Chemical Composition

A statistical analysis of serpentine mineral chemistries concluded that lizardite has the lowest Fe²⁺:Fe³⁺ ratio and, along with chrysotile, contains H₂O⁺ in excess of the ideal formula, unlike antigorite which has the highest FeO/(FeO+Fe₂O₃+Al₂O₃) ratio [1].

Geochemistry Petrology Mineral Chemistry

Optimal Application Scenarios for Lizardite (CAS 12161-84-1) Based on Verified Differential Performance


Synthesis of High-Performance Acid-Activated Adsorbents for Acid Mine Drainage Remediation

Researchers developing adsorbents for the removal of heavy metal cations (Cr³⁺, Ni²⁺, Mn²⁺) from acidic wastewater should select lizardite over chrysotile as the serpentine precursor. Acid activation of lizardite yields a product with more extensive structural damage and a higher specific surface area, directly translating to superior saturated adsorption capacities [1].

Geochemical Modeling of Subduction Zone Processes and Deep Earth Water Cycling

For geophysical models requiring accurate mechanical properties of hydrous phases in subducting slabs, lizardite's bulk modulus (K₀ = 71.0 GPa) provides a more robust and compressible analogue than the less rigid chrysotile (K₀ = 62.8 GPa) [1]. Its stability without phase transition up to 10 GPa makes it a reliable reference material for high-pressure experiments [1].

Mineral Processing and Hydrometallurgy of Nickel Laterite Ores

In the characterization and processing of nickel laterite ores, lizardite is a key host phase for nickel. Understanding its specific Ni-Mg substitution mechanism in the octahedral sheet is essential for predicting metal deportment and optimizing leaching strategies [1]. The distinct local environment of Ni in lizardite, as revealed by XAS, differs from that in talc-like phases, influencing its reactivity [1].

Quality Control and Polymorph Verification in Mineral Synthesis and Procurement

Given the difficulty of distinguishing serpentine polymorphs by XRD alone, procurement of lizardite for specialized research must include verification by FT-Raman spectroscopy. The unique vibrational signature of lizardite in the OH-Mg-OH and 550-500 cm⁻¹ regions provides a definitive, non-destructive method to confirm identity and ensure batch-to-batch consistency [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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